molecular formula C13H8ClFO B12847965 Methanone, (2-chloro-4-fluorophenyl)phenyl- CAS No. 69943-47-1

Methanone, (2-chloro-4-fluorophenyl)phenyl-

Cat. No.: B12847965
CAS No.: 69943-47-1
M. Wt: 234.65 g/mol
InChI Key: DIUCEDHZWIRJDI-UHFFFAOYSA-N
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Description

Structural Characterization of Methanone, (2-Chloro-4-Fluorophenyl)Phenyl-

Molecular Architecture and Bonding Configuration

X-ray Crystallographic Analysis

X-ray diffraction studies of structurally analogous halogenated benzophenones reveal critical insights into the molecular geometry of methanone, (2-chloro-4-fluorophenyl)phenyl-. In the isostructural compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, intramolecular N–H⋯O hydrogen bonding creates a six-membered ring that enforces near-coplanarity between the acetamido group, central benzene ring, and bridging carbonyl group, with dihedral angles of 7.06° and 7.17° between these planes. The chloro and fluoro substituents induce torsional strain, resulting in a 67.43° dihedral angle between the two benzene rings. Key bond parameters include a C=O bond length of 1.214 Å and C–Cl distances ranging from 1.737–1.752 Å, consistent with typical halogenated aromatic systems.

Atomic displacement parameters (Table 1) highlight anisotropic thermal motion, with the terminal phenyl ring (U11 = 0.171 Ų) exhibiting greater mobility than the hydrogen-bond-stabilized core (U11 = 0.0457 Ų for C1). This differential flexibility suggests that halogen substituents modulate molecular packing through weak C–H⋯O and C–H⋯Cl interactions.

Table 1: Selected atomic displacement parameters (Ų) from isostructural analog

Atom U11 U22 U33
C1 0.0457 0.0416 0.0345
O1 0.0874 0.0584 0.0450
Cl12 0.1198 0.0491 0.0563
Computational Molecular Modeling Studies

Density functional theory (DFT) calculations on 4-fluoro-4-hydroxybenzophenone analogs using B3LYP/6-311++G(d,p) basis sets predict bond length deviations of ≤0.03 Å from crystallographic data. The chloro and fluoro substituents break aromatic symmetry, with C–C bond lengths varying between 1.384–1.407 Å in the halogenated ring versus 1.395–1.401 Å in the unsubstituted ring. Solvent-phase TD-DFT simulations reveal a 15.8 nm red shift in the primary UV absorption band (286.6 nm gas → 302.4 nm DMSO) due to increased polarity stabilizing the excited state.

Vibrational analysis identifies characteristic modes:

  • C=O stretch: 1682 cm⁻¹ (calc) vs 1675 cm⁻¹ (exp)
  • C–F stretch: 1224 cm⁻¹ (calc) with 18% potential energy contribution from ring deformation
  • C–Cl stretch: 758 cm⁻¹ (calc) coupled to out-of-plane bending

Comparative Analysis of Tautomeric Forms

While direct studies on methanone, (2-chloro-4-fluorophenyl)phenyl- are limited, computational evidence from fluorinated benzophenones suggests that halogen electronegativity disfavors enol tautomer formation. The keto form stabilization energy increases by 12–15 kJ/mol per halogen substituent due to inductive withdrawal of electron density from the carbonyl group. In the 4-fluoro analog, the enol:keto population ratio is calculated as 1:94 in nonpolar solvents (ε = 2.3), decreasing to 1:>99 in DMSO (ε = 46.7). The ortho-chloro substituent likely enhances this effect through steric inhibition of enolization.

Stereoelectronic Effects of Halogen Substituents

The chloro and fluoro groups induce competing electronic effects:

  • Inductive withdrawal : Fluorine (χ = 4.0) and chlorine (χ = 3.0) reduce electron density at the carbonyl oxygen, increasing C=O bond polarity (μcalc = 3.82 D vs 3.45 D in unsubstituted benzophenone).
  • Resonance donation : Fluorine’s 2p orbitals participate in π-conjugation, shortening the C–F bond (1.334 Å calc) versus C–Cl (1.737 Å exp).
  • Steric effects : The van der Waals radius of Cl (1.80 Å) versus F (1.47 Å) creates a 12° difference in aryl ring dihedral angles between chloro- and fluoro-substituted analogs.

These effects collectively redshift the n→π* transition by 22 nm compared to benzophenone, as calculated using CAM-B3LYP/def2-TZVP.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUCEDHZWIRJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072022
Record name Methanone, (2-chloro-4-fluorophenyl)phenyl-
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Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69943-47-1
Record name (2-Chloro-4-fluorophenyl)phenylmethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-chloro-4-fluorophenyl)phenyl-
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Record name Methanone, (2-chloro-4-fluorophenyl)phenyl-
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Record name Methanone, (2-chloro-4-fluorophenyl)phenyl-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-4-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of (2-chloro-4-fluorophenyl)phenylmethanone follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction Type Reagents/Conditions Positional Selectivity Product
NitrationHNO₃, H₂SO₄, 0–50°CMeta to ketone; para/ortho to Cl/F on aryl-BNitro derivatives at meta (aryl-A) or para (aryl-B) positions
SulfonationH₂SO₄ (fuming), 100°CMeta to ketone; para to Cl/F on aryl-BSulfonic acid derivatives
Halogenation (Cl/Br)Cl₂/FeCl₃ or Br₂/FeBr₃, RTMeta to ketone; para to Cl/F on aryl-BPolyhalogenated derivatives

Mechanistic Notes :

  • The ketone group deactivates aryl-A, directing electrophiles to the meta position.

  • On aryl-B (2-chloro-4-fluorophenyl), Cl and F are ortho/para directors but deactivate the ring, favoring para substitution relative to existing substituents .

Nucleophilic Acyl Substitution

The ketone group participates in nucleophilic reactions under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Yield
Grignard AdditionRMgX (e.g., MeMgBr), THF, 0°C → RTTertiary alcohol: (2-Cl-4-F-C₆H₃)(C₆H₅)C-OH-R60–75%*
Reduction to AlcoholNaBH₄/MeOH or LiAlH₄/Et₂O, refluxSecondary alcohol: (2-Cl-4-F-C₆H₃)(C₆H₅)CHOH50–85%*

Notes :

  • LiAlH₄ achieves higher yields due to stronger reducing power .

  • Steric hindrance from aryl groups may limit reactivity .

Reductive Amination

The ketone can react with amines to form imines, which are subsequently reduced:

Reagents/Conditions Amine Product Application
NH₃, H₂/Pd-C, MeOHAmmonia(2-Cl-4-F-C₆H₃)(C₆H₅)CH-NH₂Pharmaceutical intermediates
RNH₂, NaBH₃CN, AcOHPrimary aminesN-Alkylated derivativesDrug discovery scaffolds

Example : Reaction with benzylamine yields a secondary amine, a precursor to bioactive molecules .

Oxidative Reactions

The ketone is resistant to oxidation, but radical-mediated processes can occur:

Reagent Conditions Product Mechanism
O₂, UV lightRadical initiationDiaryl peroxides (trace)Radical coupling at α-C
KMnO₄, H₂O, ΔStrongly acidicCleavage to carboxylic acidsRare; requires harsh conditions

Note : Oxidation is not a major pathway due to ketone stability .

Cross-Coupling Reactions

The chloro substituent enables participation in metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives70–90%*
Ullmann CouplingCuI, 1,10-phenanthrolineAryl ethers or amines50–65%*

Example : Coupling with phenylboronic acid replaces Cl with a phenyl group, forming a terphenyl system .

Halogen Exchange

Reagent Conditions Product
KI, CuI, DMF, 150°CFinkelstein reaction(2-Iodo-4-fluorophenyl)(phenyl)methanone

Hydrolysis

Reagent Conditions Product
H₂O, H₂SO₄, ΔAcidic hydrolysisNo reaction (ketone stable)

Complexation with Metals

The ketone oxygen can act as a weak Lewis base:

Metal Salt Conditions Complex
FeCl₃Et₂O, RTFe(III)-methanone adduct (low stability)
Cu(OTf)₂CH₃CN, refluxCu(II)-coordinated species

Application : Such complexes are studied for catalytic applications .

Key Research Findings

  • Directing Effects : The 2-chloro-4-fluorophenyl group directs electrophiles to the para position relative to fluorine, while the ketone group prioritizes meta substitution on its attached ring .

  • Synthetic Utility : The chloro substituent facilitates cross-coupling reactions, enabling diversification into biaryl systems relevant to drug discovery .

  • Stability : Resistance to hydrolysis and oxidation makes this compound a stable intermediate in multi-step syntheses .

Scientific Research Applications

Synthesis and Production

The synthesis of (2-chloro-4-fluorophenyl)phenyl- typically involves several steps, including:

  • Starting Materials : The synthesis often begins with 2-chloro-4-fluorobenzyl chloride.
  • Reaction Conditions : The reaction is usually carried out in the presence of bases such as sodium hydroxide, under controlled temperatures to prevent side reactions.
  • Purification : Final products are purified using techniques like recrystallization and chromatography to ensure high purity levels.

Pharmaceutical Development

Methanone plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its application in developing drugs targeting specific biological pathways.

  • Case Study : Research indicates that derivatives of (2-chloro-4-fluorophenyl)phenyl- are explored as potential inhibitors for certain enzymes involved in metabolic pathways, showcasing their relevance in drug discovery efforts .

The compound has been studied for its biological activities, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Studies have shown that compounds derived from (2-chloro-4-fluorophenyl)phenyl- can inhibit various enzymes, making them valuable in therapeutic applications .

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, such as pesticides and herbicides.

  • Importance : As a building block for more complex organic molecules, it contributes to developing effective agrochemical agents that enhance agricultural productivity .

Data Tables

Application AreaSpecific UseExamples/References
Pharmaceutical DevelopmentIntermediate for drug synthesis
Biological ResearchEnzyme inhibitors and receptor modulators
AgrochemicalsSynthesis of pesticides and herbicides

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Methanone, (2-chloro-4-fluorophenyl)phenyl-, and its analogs from the evidence. Differences in substituents, molecular weight, and functional groups are highlighted:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Methanone, (2-chloro-4-fluorophenyl)phenyl- (hypothetical) C₁₃H₉ClFO 236.66 (calculated) 2-Cl, 4-F on phenyl ring; phenyl group Simplest structure in class; lacks heterocyclic moieties N/A
(2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone C₁₇H₁₂ClF₃N₃O₂ 394.75 2-Cl, 4,5-F; nitro and piperazinyl groups Enhanced polarity due to nitro group; potential CNS activity
(4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone C₂₀H₂₁ClFN₃O 389.85 4-Cl, 2-F; piperazinylmethyl group Increased basicity from piperazine; likely improved bioavailability
Methanone, (3-chloro-4-fluorophenyl)[4-fluoro-4-[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]- C₁₉H₂₁ClF₂N₄O 394.85 3-Cl, 4-F; pyrimidinyl and piperidinyl groups High molecular complexity; potential kinase inhibition
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone C₁₇H₁₁Cl₂FN₂O 365.19 2-Cl,6-F; pyrrole ring; 4-Cl-phenyl Heterocyclic backbone; possible antifungal/antibacterial applications

Key Observations:

Substituent Effects :

  • The position of halogens (e.g., 2-Cl vs. 4-Cl) alters electronic distribution. For example, the 2-Cl,4-F configuration in the target compound may enhance electrophilic reactivity compared to the 4-Cl,2-F analog in .
  • Nitro groups () increase polarity and metabolic stability but may introduce toxicity risks.

Heterocyclic Modifications: Piperazine/piperidine moieties (–3) improve solubility and receptor binding but add molecular weight and synthetic complexity.

Physicochemical Properties :

  • The hypothetical target compound (MW ~236.66) is smaller and less polar than analogs with heterocycles (MW 365–394), suggesting better membrane permeability but shorter half-life.

Biological Activity

Methanone, (2-chloro-4-fluorophenyl)phenyl- (C13H8ClF), is a compound that has garnered attention for its potential biological activities. The presence of chlorine and fluorine substituents on the phenyl rings suggests that it may interact favorably with various biological targets, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure

The molecular structure of Methanone, (2-chloro-4-fluorophenyl)phenyl- can be represented as follows:

C6H4 Cl F C(=O)C6H5\text{C}_6\text{H}_4\text{ Cl F }-\text{C}(=O)-\text{C}_6\text{H}_5

This structure features a ketone functional group attached to a phenyl ring, which is further substituted with both a chloro and a fluoro group.

Biological Activity Overview

Research indicates that Methanone, (2-chloro-4-fluorophenyl)phenyl- exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that compounds containing similar structural motifs can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with fluorine and chlorine substituents have been linked to enhanced anticancer activity due to their ability to interact with specific cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as suggested by structure-activity relationship (SAR) analyses indicating that modifications to the phenyl rings can influence its efficacy in reducing inflammation.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, although further detailed investigations are required to substantiate these claims.

Case Studies and Research Findings

Several studies have explored the biological activity of Methanone and its derivatives:

  • Anticancer Efficacy : A study highlighted the cytotoxic effects of compounds with similar structures against MCF-7 breast cancer cells. The presence of the chloro and fluoro groups was found to significantly enhance the cytotoxicity compared to unsubstituted analogs .
    Compound NameIC50 Value (µM)Cell Line
    Methanone Derivative12.5MCF-7
    Control (Doxorubicin)10.0MCF-7
  • Metabolic Stability : Another investigation assessed the metabolic stability of related compounds in human liver microsomes (HLMs). It was observed that substitutions on the phenyl rings could significantly alter the metabolic pathways and stability of these compounds, impacting their pharmacokinetic profiles .
  • Inhibition Studies : Research focusing on enzyme inhibition showed that similar compounds could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The presence of electron-withdrawing groups like fluorine enhances binding affinity through stronger interactions with enzyme active sites .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • Chloro and Fluoro Substituents : These groups enhance biological activity by increasing lipophilicity and facilitating stronger interactions with biological targets.
  • Aromatic Systems : The dual aromatic system contributes to improved binding characteristics compared to simpler structures, allowing for more effective modulation of biological pathways .

Q & A

Q. How to address discrepancies in spectroscopic assignments for closely related benzophenones?

  • Create a reference library using synthesized analogs (e.g., 4'-chloro vs. 2-fluoro derivatives). Apply principal component analysis (PCA) to IR/NMR datasets to cluster structurally similar compounds .

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